molecular formula C17H12N6O4S B2665754 N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-nitrobenzenesulfonamide CAS No. 894069-06-8

N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-nitrobenzenesulfonamide

Cat. No.: B2665754
CAS No.: 894069-06-8
M. Wt: 396.38
InChI Key: DNMULEIWCBVBSW-UHFFFAOYSA-N
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Description

N-(3-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-nitrobenzenesulfonamide is a sulfonamide derivative featuring a [1,2,4]triazolo[4,3-b]pyridazine core. This heterocyclic scaffold is known for its bioisosteric properties, enabling interactions with diverse biological targets . Such structural features make it a candidate for binding to protein allosteric sites, as demonstrated in studies targeting PEF(S) .

Properties

IUPAC Name

3-nitro-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N6O4S/c24-23(25)14-5-2-6-15(10-14)28(26,27)21-13-4-1-3-12(9-13)16-7-8-17-19-18-11-22(17)20-16/h1-11,21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNMULEIWCBVBSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-])C3=NN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-nitrobenzenesulfonamide is a novel organic compound that has garnered interest due to its potential pharmacological applications. This compound falls within a class of N-substituted derivatives that exhibit various biological activities, including anxiolytic and antiepileptic effects. The following sections explore its biological activity, synthesis, and relevant research findings.

Pharmacological Properties

The compound has shown promise in several pharmacological areas:

  • Anxiolytic Effects : Compounds similar to this compound have been identified as having anxiolytic properties. This suggests that the compound may modulate neurotransmitter systems linked to anxiety disorders .
  • Antiepileptic Activity : The structure of this compound suggests potential efficacy in managing epilepsy. The presence of the triazole ring is often associated with anticonvulsant activity in similar compounds .

Mechanistic Insights

Research indicates that the biological activity of compounds in this class may be attributed to their interaction with neurotransmitter systems. For instance:

  • Serotonergic System : Compounds with similar structural motifs have been shown to influence serotonin receptors, which play a crucial role in mood regulation and anxiety responses .
  • Noradrenergic System : Some studies have highlighted the involvement of noradrenergic pathways in modulating the effects of these compounds on mood and anxiety disorders .

Chemical Composition

The molecular formula for this compound is C12H11N5O2SC_{12}H_{11}N_{5}O_{2}S, with a molecular weight of approximately 281.31 g/mol. Its structure includes:

  • A triazole ring
  • A nitro group
  • A sulfonamide moiety

Synthesis Pathways

The synthesis of this compound typically involves multi-step organic reactions. Key methods include:

  • Formation of the Triazole Ring : This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate carbonyl precursors.
  • Sulfonation : The introduction of the sulfonamide group is often performed using sulfonyl chlorides under basic conditions.
  • Nitro Group Introduction : Nitro groups can be introduced via electrophilic substitution reactions on aromatic rings.

Study 1: Anxiolytic Activity Evaluation

In a study assessing the anxiolytic effects of related compounds, researchers found that derivatives with the triazole structure exhibited significant reductions in anxiety-like behaviors in animal models. The study utilized various behavioral tests such as the Elevated Plus Maze (EPM) and Open Field Test (OFT) to evaluate anxiety levels post-administration of the compounds .

Study 2: Antiepileptic Potential

Another research effort focused on assessing the anticonvulsant properties of similar compounds. Results indicated that these compounds could significantly reduce seizure frequency in induced models, suggesting their potential utility in treating epilepsy .

Table of Biological Activities

Activity TypeRelated CompoundsObserved Effects
AnxiolyticTriazole derivativesSignificant reduction in anxiety behaviors
AntiepilepticSimilar sulfonamidesDecreased seizure frequency
AntidepressantVarious analogsModulation of serotonergic pathways

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of triazolopyridazine derivatives modified with sulfonamide, carboxamide, or acetamide substituents. Below is a comparative analysis:

Table 1: Key Structural and Functional Differences
Compound Name Core Structure Substituent Biological Activity Reference
N-(3-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-nitrobenzenesulfonamide [1,2,4]Triazolo[4,3-b]pyridazine 3-Nitrobenzenesulfonamide PEF(S) binding, antimicrobial activity (hypothesized)
N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide (Lin28-1632/C1632) [1,2,4]Triazolo[4,3-b]pyridazine Methylacetamide LIN28 inhibition, antitumor activity (PD-L1 downregulation)
N-(3-(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)benzamide [1,2,4]Triazolo[4,3-b]pyridazine Benzamide Moderate antimicrobial activity
N-Phenyl-3-(1-(3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)propenamide [1,2,4]Triazolo[4,3-b]pyridazine Trifluoromethyl-propenamide Synthetic intermediate for C–C coupling reactions

Key Findings from Comparative Studies

(a) Binding Affinity and Target Specificity
  • The nitrobenzenesulfonamide derivative’s sulfonamide group is critical for occupying hydrophobic pockets in protein targets, as seen in PEF(S) binders .
  • In contrast, Lin28-1632 (methylacetamide derivative) disrupts RNA-protein interactions (LIN28-let-7 binding), highlighting the role of acetamide in RNA modulation .

Q & A

Basic: What are the key steps in synthesizing N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-nitrobenzenesulfonamide, and how are reaction conditions optimized?

Methodological Answer:
The synthesis typically involves:

  • Cyclization of precursor hydrazines with aldehydes/ketones to form the triazolopyridazine core.
  • Sulfonamide coupling using 3-nitrobenzenesulfonyl chloride under basic conditions (e.g., pyridine or DIPEA).
  • Purification via column chromatography or recrystallization.
    Optimization: Reaction temperature (60–100°C), solvent polarity (DMF or THF), and stoichiometric ratios are critical. For example, excess sulfonyl chloride (1.2–1.5 eq.) improves coupling efficiency. Progress is monitored by TLC and HPLC .

Basic: Which spectroscopic methods are most effective for characterizing the structure and purity of this compound?

Methodological Answer:

  • 1H/13C NMR : Assigns aromatic protons (δ 7.5–8.5 ppm) and sulfonamide protons (δ ~10.2 ppm). Triazolopyridazine ring protons appear as distinct doublets .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ peak matching theoretical mass within 5 ppm error).
  • HPLC-PDA : Assesses purity (>95% by area under the curve at 254 nm) .

Advanced: How can researchers resolve contradictory data regarding the biological activity of this compound across different assay systems?

Methodological Answer:

  • Orthogonal Assays : Compare enzyme inhibition (e.g., fluorescence-based vs. radiometric assays) to rule out assay-specific artifacts.
  • Buffer Optimization : Adjust pH (6.5–7.5) and ionic strength to mimic physiological conditions.
  • Structural Validation : Co-crystallize the compound with its target enzyme to confirm binding mode discrepancies .

Advanced: What computational strategies are recommended for predicting binding modes of this compound with target enzymes?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina with flexible side chains in the active site.
  • Molecular Dynamics (MD) Simulations : Run 100 ns simulations (AMBER force field) to assess stability of predicted poses.
  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Analyze electronic interactions of the nitro group with catalytic residues .

Basic: What are the common biological targets for triazolopyridazine sulfonamide derivatives, and how is target selectivity assessed?

Methodological Answer:

  • Targets : Carbonic anhydrase isoforms (CA-II, CA-IX), kinase enzymes (e.g., EGFR), and bacterial dihydropteroate synthase.
  • Selectivity Assessment :
    • Competitive Binding Assays : Use fluorescent probes (e.g., dansylamide for CA).
    • Kinase Profiling Panels : Screen against 50+ kinases at 1 µM concentration .

Advanced: How can the nitro group's electronic effects be modulated to enhance the compound's pharmacokinetic properties?

Methodological Answer:

  • Substituent Engineering : Introduce electron-donating groups (e.g., -OMe) para to the nitro group to reduce metabolic oxidation.
  • Prodrug Design : Mask the nitro group as a bioreducible moiety (e.g., nitroreductase-sensitive prodrugs).
  • Hammett Analysis : Correlate σ values of substituents with solubility/logP .

Basic: What are the stability considerations for this compound under various storage conditions?

Methodological Answer:

  • Storage : -20°C under argon, protected from light. Desiccate to prevent hydrolysis of the sulfonamide group.
  • Stability Testing : Accelerated studies (40°C/75% RH for 4 weeks) with HPLC monitoring for degradation products (e.g., nitro group reduction) .

Advanced: What methodologies are employed to investigate the compound's metabolic pathways in vitro?

Methodological Answer:

  • Liver Microsome Incubations : Use human liver microsomes (HLM) with NADPH cofactor. Quench reactions at 0, 15, 30, 60 min.
  • LC-MS/MS Metabolite ID : Full-scan MS/MS (m/z 100–800) in positive/negative ion modes. Key metabolites: nitro-reduced amines and sulfonamide cleavage products .

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